1-benzyl-2-butyl-1H-benzimidazole
Overview
Description
1-Benzyl-2-butyl-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications. The unique structure of this compound makes it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-2-butyl-1H-benzimidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of o-phenylenediamine with a suitable carboxylic acid derivative under acidic or basic conditions. The reaction can be catalyzed by transition metals or other catalysts to improve yield and selectivity .
Industrial Production Methods: Industrial production of benzimidazole derivatives often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-butyl-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
Scientific Research Applications
1-Benzyl-2-butyl-1H-benzimidazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibition and receptor modulation.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-benzyl-2-butyl-1H-benzimidazole involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Benzylimidazole: Shares a similar structure but lacks the butyl group.
2-Butylbenzimidazole: Similar but lacks the benzyl group.
1H-Benzimidazole: The parent compound without any substituents.
Uniqueness: 1-Benzyl-2-butyl-1H-benzimidazole is unique due to the presence of both benzyl and butyl groups, which can influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its interactions with specific molecular targets and improve its overall efficacy in various applications .
Properties
IUPAC Name |
1-benzyl-2-butylbenzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2/c1-2-3-13-18-19-16-11-7-8-12-17(16)20(18)14-15-9-5-4-6-10-15/h4-12H,2-3,13-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAHUUMATRTWTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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